molecular formula C11H12N4O2 B1194064 ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 69722-29-8

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1194064
CAS RN: 69722-29-8
M. Wt: 232.24 g/mol
InChI Key: UPTKQJLYDVZTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in the field of synthetic organic chemistry due to its potential applications in creating various heterocyclic compounds. Its synthesis and structural analysis pave the way for understanding its reactivity and properties, which are crucial for its application in synthesizing novel compounds with potential biological activity.

Synthesis Analysis

The synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate derivatives involves selective cyclocondensation reactions and efficient condensation with activated carbonyl groups. Lebedˈ et al. (2012) describe the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012). Ghaedi et al. (2015) achieved the synthesis of novel pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, showcasing a novel approach to N-fused heterocycle production (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structures of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate derivatives have been detailed through various analyses. Wu et al. (2005) determined the molecular structures of related compounds, highlighting intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds (Wu et al., 2005). These structural features are crucial for understanding the reactivity and interaction capabilities of these molecules.

Scientific Research Applications

Application in Chemodivergent Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These structures have received great attention due to their varied medicinal applications .
  • Methods of Application: The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value .

Application in Hydrothermal Synthesis

  • Scientific Field: Crystallography
  • Summary of the Application: This compound has been used in the hydrothermal synthesis of certain zinc-based structures .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The synthesis resulted in the formation of a zinc-based structure with the formula C38H34N6O5Zn .

Application in Antimicrobial and Antiviral Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrazolo[3,4-b]pyridines, synthesized by the reaction between 3-substituted-(5-amino-1H-pyrazol-1-yl)benzenesulfonamide and appropriate trifluoro methyl-β-diketone, have been studied for their antimicrobial and antiviral activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The results or outcomes of these studies are not provided in the source .

properties

IUPAC Name

ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKQJLYDVZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353466
Record name ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

69722-29-8
Record name ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl(ethoxymethylene)cyanoacetate, 19.5 g, was added in one portion into a solution of 2-hydrazinopyridine, 12.5 g, in 100 mL of absolute ethanol. The reaction was then heated at reflux for 21/2 hours and cooled. The solid which formed was collected by filtration and washed with absolute ethanol. After air-drying, the product weighed 22.6 g and melted at 92°-93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl(ethoxymethylene)cyanoacetate dissolved in 150 ml of acetic acid and 50 ml of water was heated on a steam bath for approximately 16 hours. The reaction mixture was allowed to cool to room temperature and placed in a refrigerator whereupon crystals slowly formed. The precipitated solid was collected by filtration and washed with cold 50% aqueous ethanol to provide 23.62 g of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 50.9%. MP=89°-91° C.
Quantity
21.83 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-(ethoxymethylene)-2-cyanacetate (33.8 g, 200 mmol) and 2-hydrazinopyridine (21.8 g, 200 mmol) in ethanol (100 mL) was heated under reflux for 20 minutes. The solution was cooled to room temperature, and the resulting crystals were collected by filtration. The crystals were washed with ethanol and air dried to give the title compound (33.8 g, 73% yield).
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Citations

For This Compound
55
Citations
Z Feng, Y Liu, Y He, W Sha, J Tang - Zeitschrift für Kristallographie …, 2019 - degruyter.com
C 11 H 12 N 4 O 2 , monoclinic, Cc (no. 9), a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8), V = 3324.3(16) Å 3 , Z = 12, R gt (F) = 0.0415, wR ref (F 2 ) = 0.0965, T = 173…
Number of citations: 3 www.degruyter.com
D Raffa, O Migliara, B Maggio, F Plescia… - Archiv der …, 2010 - Wiley Online Library
… In particular, ethyl 5-amino-1-pyridin-2-yl-1H-pyrazole-4-carboxylate 12 was obtained by … derivatives 13a–c and ethyl 5-amino-1-pyridin-2-yl-1H-pyrazole-4-carboxylate 12, were used …
Number of citations: 34 onlinelibrary.wiley.com
D Raffa, A D'Anneo, F Plescia, G Daidone… - Bioorganic …, 2019 - Elsevier
Based on some common structural features of known compounds interfering with p53 pathways and our previously synthesized benzamides, we synthesized new ethyl 5-(4-substituted …
Number of citations: 7 www.sciencedirect.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
Y Wei-Dong, H Yu-Ying, S Jia… - … für Kristallographie-New …, 2019 - degruyter.com
C 38 H 34 N 6 O 5 Zn, triclinic, P1̄, a = 9.1991(4) Å, b = 9.7349(4) Å, c = 19.5840(8) Å, α = 102.770(4), β = 90.522(3), γ = 100.879(4), V = 1677.31(13) Å 3 , Z = 2, R gt (F) = 0.0405, wR …
Number of citations: 3 www.degruyter.com
HL Chen, XJ Yin - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
Synthesis and crystal structure of 5-(8-(((2-carboxyethyl)ammonio)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-hydroxybenzenesulfonate trihydrate, C19H23NO12S Skip to content …
Number of citations: 2 www.degruyter.com
YH Xu, BX Miao, R Zhang - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of 2-acetyl pyrene, C18H12O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN …
Number of citations: 2 www.degruyter.com
Y Youzhu, L Nana, S Weiyun, G Yuhua… - … -New Crystal Structures, 2019 - degruyter.com
C 54 H 38 Cl 6 Tb 2 N 10 O 8 , triclinic, P1̄, a = 12.0062(8) Å, b = 12.0072(8) Å, c = 12.2324(8) Å, α = 115.371(3), β = 103.452(3), γ = 107.883(3), V = 1373.64(16) Å 3 , Z = 1, R gt (F) = …
Number of citations: 2 www.degruyter.com
K Ha - Zeitschrift für Kristallographie-New Crystal Structures, 2019 - degruyter.com
C 12 H 8 Cl 2 N 2 O 4 Pt, triclinic, P1̄ (no. 2), a = 6.6940(3) Å, b = 9.5552(6) Å, c = 10.7954(6) Å, α = 83.8311(19), β = 88.1577(16), γ = 86.8053(17), V = 685.20(7) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com
L Xue, S Han-Yang, H Shuang, W Jia-Jun… - … New Crystal Structures, 2019 - degruyter.com
The crystal structure of poly[triaqua-bis(μ3-2,5-dihydroxyterephthalato-κ4O,O′:O′′:O′′′)-(μ4-oxalato-κ4O,O′:O′′,O′′′)cerium(III)], C9H10CeO11 Skip to content Should …
Number of citations: 1 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.